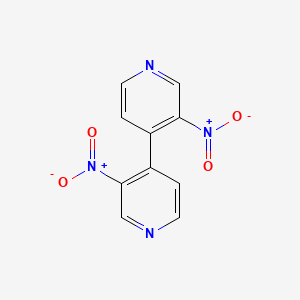

3-Nitro-4-(3-nitropyridin-4-yl)pyridine

Overview

Description

“3-Nitro-4-(3-nitropyridin-4-yl)pyridine” is a nitro derivative of pyridine . It has been studied for its arrangement in the interlayer space of zirconium sulfophenylphosphonate .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis

The molecular structure of “3-Nitro-4-(3-nitropyridin-4-yl)pyridine” has been investigated using classical molecular simulation methods . The molecules were placed between SO3H groups of the host layers, and their mutual positions and orientations were solved by molecular simulation methods .Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Scientific Research Applications

- Water Oxidation Catalyst : A two-dimensional Ni(II) coordination polymer based on a novel rigid ligand containing this compound has been proposed as an efficient molecular catalyst for water oxidation . This application is crucial for renewable energy conversion and storage.

- Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines : 3-Nitropyridine and 4-substituted-3-nitropyridines can be substituted with ammonia and amines using the vicarious substitution method or oxidative substitution method. High regioselectivities and yields are achieved, resulting in a series of 4-substituted-2-alkylamino-5-nitropyridines .

- Single Molecular Conductance Studies : The conductance of related compounds, including 3-nitro-4-(pyridin-4-yl)pyridine, has been measured in molecular junctions. Understanding their electronic properties is essential for designing molecular devices and nanoelectronics .

- Derivatives Synthesis : 4-Hydroxy-3-nitropyridine, a derivative of this compound, can be synthesized and used as a building block for further drug development . Researchers explore its potential in drug design and medicinal chemistry.

- Imidazo[4,5-c]pyridines Synthesis : Starting from 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized, demonstrating the compound’s versatility in heterocyclic ring formation .

Catalysis and Molecular Catalysts

Organic Synthesis

Materials Science and Electronics

Pharmaceutical Research

Heterocyclic Chemistry

Chemical Reactions and Mechanisms

Safety and Hazards

Future Directions

The future directions for “3-Nitro-4-(3-nitropyridin-4-yl)pyridine” could involve further investigation into its electron transport properties. A study has shown that the addition of nitro side-group(s) onto the pyridine ring resulted in lower conductance, which can be attributed to the twist angle of two pyridine rings . This suggests potential applications in the field of molecular electronics .

Mechanism of Action

Target of Action

The primary target of 3-Nitro-4-(3-nitropyridin-4-yl)pyridine is the respiratory system

Biochemical Pathways

The synthesis of 3-Nitro-4-(3-nitropyridin-4-yl)pyridine involves a two-step process. The first step is the nitration of pyridine N-oxide to give 4-nitropyridine N-oxide. The second step is the reaction of 4-nitropyridine N-oxide with PCl to give the final product . This compound can then be used as a starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .

Result of Action

Given its potential impact on the respiratory system , it may influence cellular processes within this system.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Nitro-4-(3-nitropyridin-4-yl)pyridine. For instance, the synthesis of this compound involves a nitration reaction that is exothermic and can result in polynitration at higher temperatures . Therefore, careful control of reaction conditions is necessary to ensure the safe and efficient production of this compound .

properties

IUPAC Name |

3-nitro-4-(3-nitropyridin-4-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O4/c15-13(16)9-5-11-3-1-7(9)8-2-4-12-6-10(8)14(17)18/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAJLBQBSMYGII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C2=C(C=NC=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371268 | |

| Record name | 3-nitro-4-(3-nitropyridin-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-4-(3-nitropyridin-4-yl)pyridine | |

CAS RN |

54356-26-2 | |

| Record name | 3-nitro-4-(3-nitropyridin-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1,1,2,2-Tetrafluoro-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B3031522.png)

![N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3031533.png)

![methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B3031535.png)